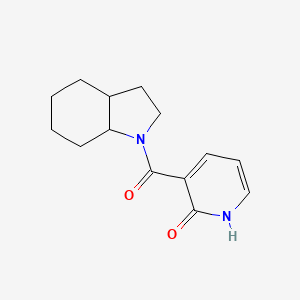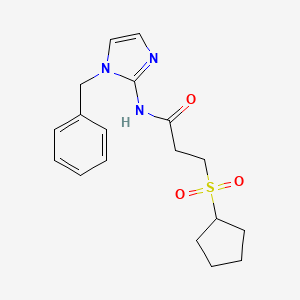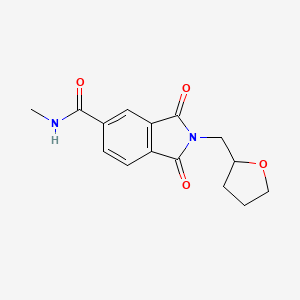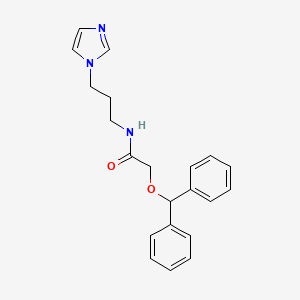
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to a class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
Mécanisme D'action
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are often dysregulated in cancer cells. By inhibiting BTK, this compound can block this signaling pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer cell survival and proliferation. This compound has also been shown to have minimal effects on healthy cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is its selectivity for BTK, which makes it a more targeted and effective treatment for cancer. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects. In addition, this compound is still in the early stages of development, and more research is needed to fully understand its potential as a cancer treatment.
Orientations Futures
There are several future directions for (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone research, including exploring its potential as a combination therapy with other cancer treatments, testing its efficacy in different types of cancer, and investigating its potential for use in personalized medicine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Overall, this compound shows promise as a potential treatment for cancer, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone involves several steps, starting with the reaction between tert-butyl acrylate and 2,3-dihydroindole in the presence of a palladium catalyst to form a tert-butyl ester. The ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is then reacted with pyrazin-2-ylmethanone in the presence of a coupling reagent to form this compound.
Applications De Recherche Scientifique
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and solid tumors. It has been tested in preclinical studies and has shown promising results in inhibiting the growth and proliferation of cancer cells. This compound has also been tested in clinical trials, and the results have shown that it is well-tolerated and has potential as a treatment for cancer.
Propriétés
IUPAC Name |
(5-tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)13-4-5-15-12(10-13)6-9-20(15)16(21)14-11-18-7-8-19-14/h4-5,7-8,10-11H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZIRQKWBIAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)




![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

